

# physicochemical properties of 3-(4-Chlorophenoxy)pyrrolidine

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## Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)pyrrolidine

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An In-Depth Technical Guide to the Physicochemical Properties of **3-(4-Chlorophenoxy)pyrrolidine**

## Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.<sup>[1][2]</sup> Its non-planar, saturated structure provides three-dimensional diversity crucial for specific molecular interactions. This guide offers a comprehensive technical overview of **3-(4-chlorophenoxy)pyrrolidine**, a representative of the 3-substituted pyrrolidine class. We delve into its core physicochemical properties, providing not only established data but also the detailed experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation, purity assessment, and thermal analysis of this compound, thereby grounding its potential applications in solid analytical science.

## Molecular Identity and Structural Framework

**3-(4-Chlorophenoxy)pyrrolidine** is a heterocyclic compound featuring a central pyrrolidine ring substituted at the 3-position with a 4-chlorophenoxy group via an ether linkage. This specific arrangement of functional groups—a secondary amine within the pyrrolidine ring, a halogenated aromatic system, and an ether bond—dictates its chemical behavior, solubility, and potential for biological activity. The pyrrolidine moiety is a key feature in many drugs,

including those targeting the central nervous system. The presence of the 4-chlorophenyl group has been noted in other molecular frameworks to enhance antimicrobial potency.[3]

Key Identifiers and Properties:

Property	Value	Source
IUPAC Name	3-(4-chlorophenoxy)pyrrolidine	
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO	[4][5]
Molecular Weight	197.66 g/mol	[4]
Monoisotopic Mass	197.06075 Da	[5]
Predicted XlogP	2.3	[5]
CAS Number (HCl Salt)	1260843-12-6	[6]
Molecular Weight (HCl Salt)	234.12 g/mol	[6]

Note: Data for the free base is presented unless otherwise specified. The hydrochloride salt is frequently used to improve solubility and stability.

## Methodologies for Physicochemical Characterization

A thorough understanding of a compound's properties is predicated on robust analytical characterization. The following sections detail the standard, field-proven methodologies for the comprehensive analysis of **3-(4-chlorophenoxy)pyrrolidine**.

### Structural Elucidation and Verification

Confirming the chemical structure is the foundational step in characterization. This is achieved by integrating data from multiple spectroscopic techniques.

NMR spectroscopy is the most powerful tool for determining the precise atomic-level structure of a molecule in solution.[7] It provides information on the connectivity of atoms and their

spatial relationships. For **3-(4-chlorophenoxy)pyrrolidine**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR would confirm the presence and connectivity of the pyrrolidine and chlorophenoxy rings.

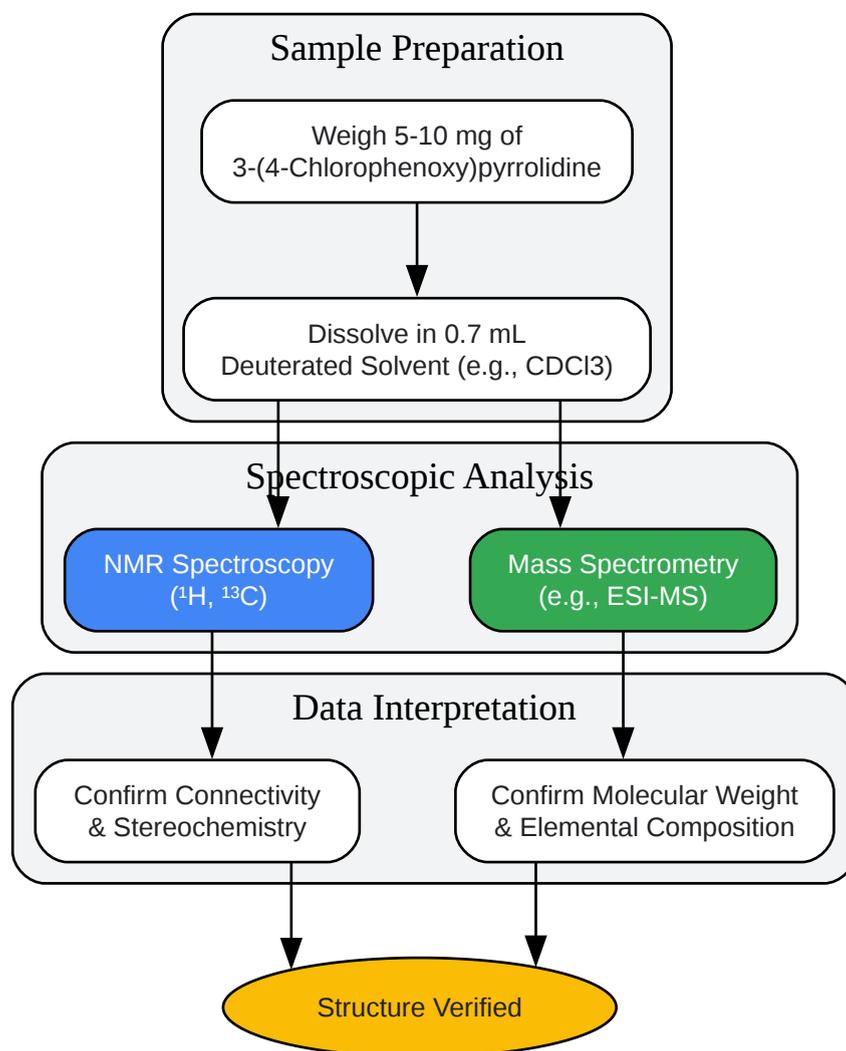
Expert Insight: The choice of a deuterated solvent is critical. Solvents like Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ) are used because they lack  $^1\text{H}$  protons that would otherwise create large, overwhelming solvent peaks in the  $^1\text{H}$  NMR spectrum, allowing the signals from the analyte (at millimolar concentrations) to be clearly observed.<sup>[8]</sup>

Step-by-Step Protocol for NMR Sample Preparation:

- Mass Determination: Accurately weigh 5-10 mg of **3-(4-chlorophenoxy)pyrrolidine** into a clean, dry vial.
- Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the vial using a syringe or pipette.<sup>[8]</sup> The volume should be sufficient to create a solution height of about 50 mm in a standard 5 mm NMR tube.<sup>[8]</sup>
- Dissolution: Cap the vial and gently agitate until the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.
- Transfer: Carefully transfer the clear solution into a clean, high-quality NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly on the cap.<sup>[8]</sup>
- Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.<sup>[9][10]</sup>

Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio ( $m/z$ ) of its ions. This technique provides definitive confirmation of the molecular formula. When coupled with a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying compounds in a mixture.

Workflow for Structural Elucidation



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Caption: Workflow for structural elucidation of the target compound.

## Purity Assessment via High-Performance Liquid Chromatography (HPLC)

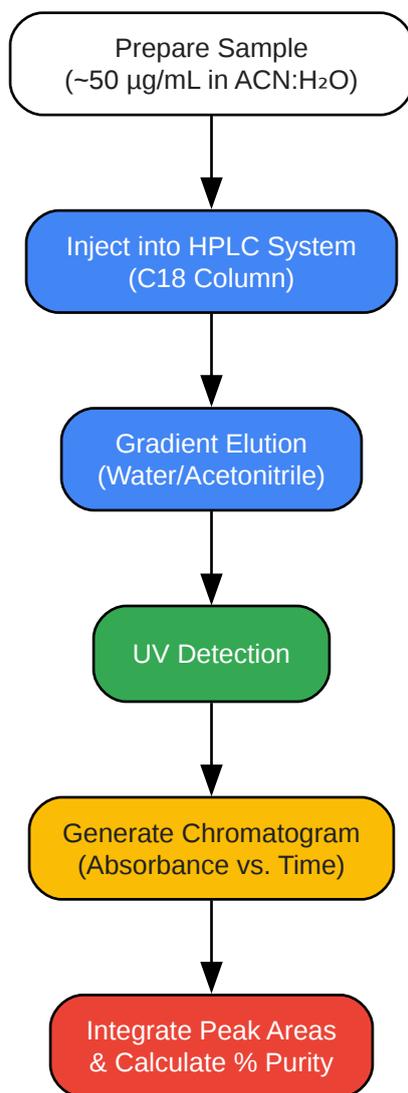
HPLC is an indispensable technique for separating, identifying, and quantifying each component in a mixture.[11] For a molecule like **3-(4-chlorophenoxy)pyrrolidine** with moderate polarity (Predicted XlogP = 2.3[5]), reversed-phase HPLC is the method of choice. [12]

Expert Insight: The principle of reversed-phase HPLC relies on a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[13] Polar molecules in the sample will have a low affinity for the stationary phase and elute quickly, while nonpolar molecules will be retained longer. By gradually increasing the organic solvent (e.g., acetonitrile) content in the mobile phase (a "gradient elution"), compounds are eluted based on their hydrophobicity, allowing for high-resolution separation.[13]

#### Step-by-Step Protocol for RP-HPLC Analysis:

- Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Degas both solvents thoroughly.
- Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute this stock to a working concentration of ~50 µg/mL.
- System Setup:
  - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm).
  - Injection Volume: 10 µL.
- Gradient Elution: Program a linear gradient, for example, from 10% Solvent B to 90% Solvent B over 20 minutes.
- Data Acquisition: Inject the sample and record the chromatogram. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

#### Workflow for HPLC Purity Assessment



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Caption: Standard workflow for purity analysis via RP-HPLC.

## Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.

DSC measures the heat flow into or out of a sample relative to a reference as they are subjected to a controlled temperature program.[14] It is the primary method for determining a compound's melting point ( $T_m$ ) and identifying other thermal events like glass transitions ( $T_g$ ) or crystallization.[15][16]

Expert Insight: The use of an inert reference pan (an empty, sealed pan) is crucial for establishing a stable baseline.<sup>[17]</sup> The instrument measures the differential heat flow required to maintain both the sample and reference pans at the same temperature. An endothermic event, like melting, requires more heat to flow to the sample, resulting in a characteristic peak on the thermogram. The heating rate (e.g., 10 °C/min) is a critical parameter that can affect the appearance and temperature of thermal events.<sup>[17]</sup>

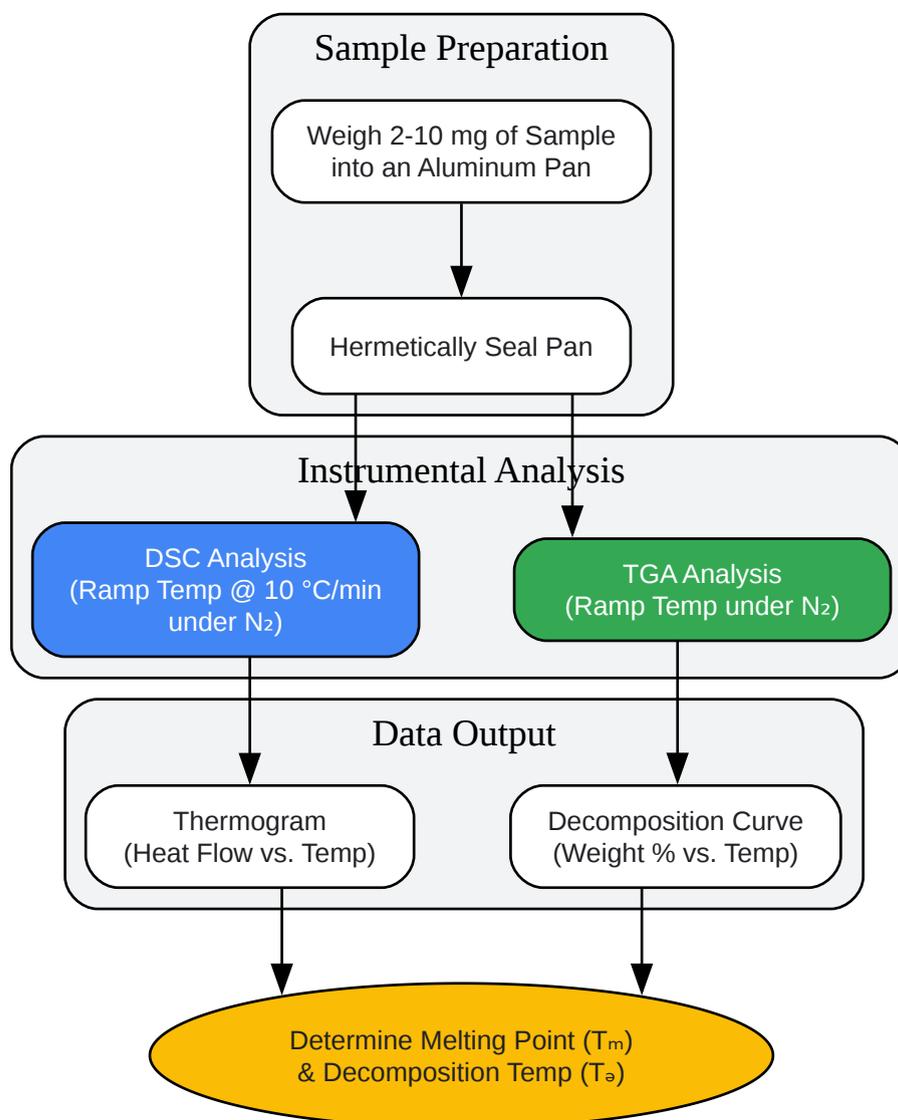
Step-by-Step Protocol for DSC Analysis:

- Calibration: Ensure the DSC instrument is calibrated using a known standard, such as indium.<sup>[15]</sup>
- Sample Preparation: Accurately weigh 2-10 mg of the finely ground solid sample into an aluminum DSC pan.<sup>[15]</sup>
- Sealing: Place the lid on the pan and securely crimp it using a sample press to create a hermetic seal. This prevents sample loss due to volatilization.
- Reference Pan: Prepare an identical empty, sealed pan to be used as the reference.<sup>[17]</sup>
- Loading: Place the sample and reference pans into their respective positions in the DSC cell.
- Experimental Program:
  - Purge Gas: Start an inert purge gas (e.g., Nitrogen) at a constant flow rate to prevent oxidative degradation.<sup>[16]</sup>
  - Temperature Program: Set the instrument to equilibrate at a starting temperature (e.g., 25 °C), then ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.<sup>[18]</sup>
- Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of any endothermic or exothermic events.<sup>[15]</sup> The melting point is typically taken as the onset of the melting endotherm.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and determine the temperature at which the compound begins to

decompose.[19] For a series of novel polyimides containing a pyrrolidine group, TGA showed decomposition temperatures ranging from 552 to 580 °C, indicating high thermal stability.[20] [21]

### Workflow for Thermal Analysis



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Caption: Integrated workflow for DSC and TGA thermal analysis.

## Synthesis and Biological Context

The synthesis of 3-substituted pyrrolidines often involves strategies like the [3+2] cycloaddition of azomethine ylides with alkenes or the intramolecular cyclization of functionalized linear precursors.[1][22] The specific attachment of the 4-chlorophenoxy group can be achieved via a Williamson ether synthesis starting from a 3-hydroxypyrrolidine precursor.

The structural motifs within **3-(4-chlorophenoxy)pyrrolidine** suggest potential biological relevance. Academic research into analogous compounds has focused on their role as modulators of monoamine transporters (SERT, NET, DAT), which are critical targets for treating neurological and psychiatric disorders. The pyrrolidine scaffold serves as a versatile backbone for designing novel therapeutic agents with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3]

## Safety and Handling

While a specific safety data sheet (SDS) for **3-(4-chlorophenoxy)pyrrolidine** is not readily available, general precautions for similar chemical structures should be followed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[23]
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapors, or mist. Avoid contact with skin and eyes.[23]
- First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air.[23][24]
- Storage: Store in a tightly closed container in a cool, dry place.

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